

# IPG7236: Application Notes and Protocols for Preclinical Research

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Compound of Interest		
Compound Name:	IPG7236	
Cat. No.:	B15073280	Get Quote

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#### **Abstract**

**IPG7236** is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1] It is under investigation for its dual-application potential in oncology and autoimmune conditions, specifically IgG4-Related Disease (IgG4-RD).[1] In the tumor microenvironment (TME), **IPG7236** targets CCR8 predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), a key driver of immunosuppression. By blocking the CCL1-CCR8 signaling pathway, **IPG7236** aims to disrupt the recruitment of these immunosuppressive Tregs, thereby enhancing the anti-tumor immune response.[1] This document provides a summary of available preclinical data on **IPG7236** and outlines protocols for its use in preclinical research settings.

#### **Mechanism of Action**

**IPG7236** functions by selectively blocking the interaction between the chemokine CCL1 and its receptor CCR8. This action has distinct effects in different disease contexts:

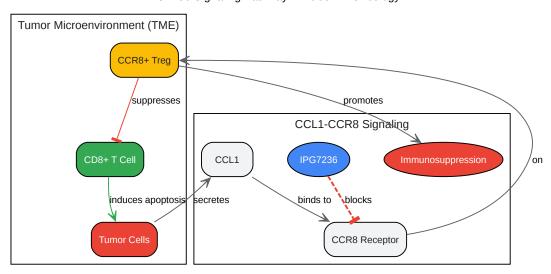
Oncology: In various cancer types, CCR8 is highly expressed on tumor-infiltrating Tregs.[1]
 These Tregs suppress the activity of cytotoxic CD8+ T cells, which are essential for killing cancer cells. IPG7236 blocks the CCL1-CCR8 signaling axis, which is crucial for the migration and function of these Tregs within the TME.[1] The reduction in Treg activity is expected to "release the brakes" on the immune system, allowing for a more robust anti



tumor response.[1] Preclinical data have shown that treatment with **IPG7236** leads to a dose-dependent decrease in tumor-infiltrating Tregs and a corresponding increase in tumor-infiltrating CD8+ T cells.[2]

IgG4-Related Disease: In IgG4-RD, CCR8 is predominantly expressed on pathogenic
plasmacytoid dendritic cells (pDCs). These cells migrate to affected tissues and contribute to
the inflammatory cascade and fibrosis characteristic of the disease. IPG7236 is designed to
block this CCR8-mediated migration of pDCs, thereby reducing their accumulation at sites of
inflammation and breaking the chronic inflammatory cycle.[1]

#### **Signaling Pathway Diagram**



IPG7236 Signaling Pathway Inhibition in Oncology

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Caption: IPG7236 blocks CCL1 binding to CCR8 on Tregs, reducing immunosuppression.



# **Dosage and Administration for Preclinical Studies**

Based on available preclinical data, **IPG7236** is orally bioavailable and has been evaluated in mouse xenograft models.

#### Recommended Dosage for In Vivo Efficacy Studies

The following dosage information is derived from a study using a human breast cancer xenograft model in mice.

Animal Model	Dosage Range	Administration Route	Dosing Frequency	Duration
Mouse (Human Breast Cancer Xenograft)	2 - 50 mg/kg	Intragastric (i.g.) gavage	Twice daily	22 days[3]

#### **Formulation and Vehicle**

While a specific, detailed formulation protocol is not publicly available, a common vehicle for oral administration of small molecules in preclinical studies can be adapted. One such formulation consists of:

 Vehicle: A solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water is a suitable starting point for creating a suspension for oral gavage.

Note: It is critical to ensure the test compound is uniformly suspended before each administration. Sonication may be required to achieve a homogenous suspension. The stability of the formulation should be assessed prior to the initiation of the study.

# Summary of Preclinical Data In Vitro Activity



Assay	Cell Type	IC50
CCR8 Tango Assay	-	24 nM[3]
CCL1-induced CCR8  Downstream Signaling	-	8.44 nM[3]
CCL1-induced CCR8  Downstream Signaling	CCR8-overexpressing cells	24.3 nM[3]
CCL1-induced CCR8+ Treg Migration	CCR8+ Treg cells	33.8 nM[3]

In Vivo Efficacy (Breast Cancer Xenograft Model)

Treatment Group	Dosage	TGI (%)
IPG7236	10 mg/kg	28.3%[3]
IPG7236	50 mg/kg	55.6%[3]
IPG7236 + anti-PD-1 antibody	Not specified	73.8%[3]

TGI: Tumor Growth Inhibition

#### **Pharmacokinetics**

**IPG7236** has demonstrated favorable pharmacokinetic properties across several preclinical species, with good oral bioavailability.



Species	Bioavailability (%)
Mouse	Data not specified, but described as having satisfactory bioavailability[2]
Rat	Data not specified, but described as having satisfactory bioavailability[2]
Dog	Data not specified, but described as having satisfactory bioavailability[2]
Monkey	Data not specified, but described as having satisfactory bioavailability[2]

Note: The half-life of **IPG7236** is reported to be relatively short, which may necessitate twice-daily dosing to maintain adequate exposure.[2]

### **Toxicology**

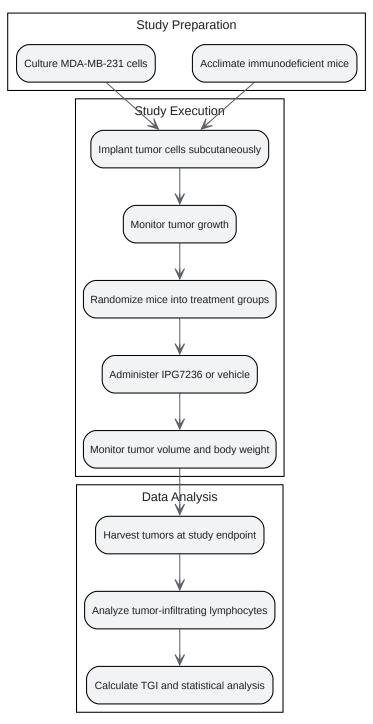
Detailed quantitative toxicology data, such as No-Observed-Adverse-Effect Level (NOAEL), are not publicly available. However, **IPG7236** is reported to have a satisfactory preclinical safety profile with no notable safety risks observed in preclinical studies.[2] In a Phase 1/2a clinical trial, **IPG7236** has been escalated up to 1000 mg twice daily without any drug-related Serious Adverse Events (SAEs).[1]

# Experimental Protocols In Vivo Efficacy Evaluation in a Human Breast Cancer Xenograft Model

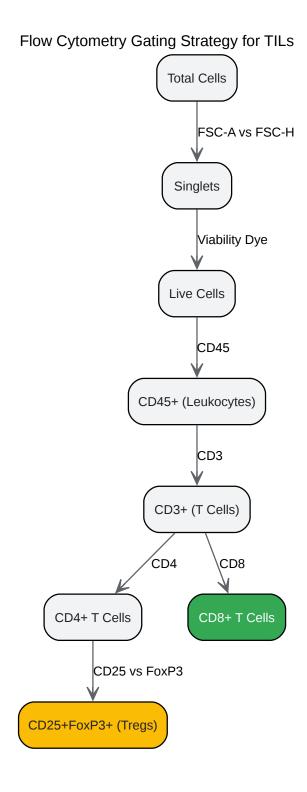
This protocol is a general guideline based on standard practices for xenograft studies and should be optimized for specific experimental needs.



#### Xenograft Efficacy Study Workflow







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